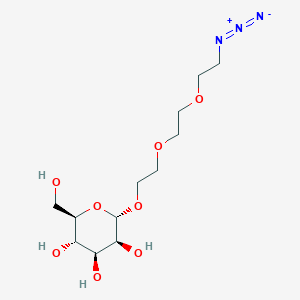
3,4-Difluoro-2',6'-dimethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-2',6'-dimethylbenzophenone (DFDM) is an organic compound that belongs to the class of benzophenones. It is a colorless, crystalline solid with a molecular weight of 248.20 g/mol. It is soluble in common organic solvents, such as ethanol and acetone. DFDM is a widely used organic compound in scientific research, as it has a wide range of applications in synthesis, biochemical and physiological research. In
Scientific Research Applications
3,4-Difluoro-2',6'-dimethylbenzophenone has several applications in scientific research. It is used as a reagent in organic synthesis to prepare various compounds, such as 2,6-dimethylbenzaldehyde and 3,4-difluoro-2',6'-dimethylbenzophenone. It is also used in biochemistry and physiology research to study the mechanism of action of various proteins and enzymes. Additionally, it is used in the development of new drugs and in the study of drug metabolism.
Mechanism of Action
3,4-Difluoro-2',6'-dimethylbenzophenone acts as an inhibitor of enzymes and proteins involved in various biochemical processes. It is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. It also inhibits the activity of cytochrome P450, an enzyme involved in the metabolism of drugs. Additionally, 3,4-Difluoro-2',6'-dimethylbenzophenone has been shown to inhibit the activity of various other enzymes, such as tyrosinase, lipoxygenase, and phospholipase A2.
Biochemical and Physiological Effects
3,4-Difluoro-2',6'-dimethylbenzophenone has several biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. It also has antioxidant and anti-cancer properties, as it has been shown to inhibit the activity of various enzymes involved in the formation of free radicals. Additionally, 3,4-Difluoro-2',6'-dimethylbenzophenone has been shown to have neuroprotective effects, as it has been shown to protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
The use of 3,4-Difluoro-2',6'-dimethylbenzophenone in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available in most chemical supply stores. Additionally, it is relatively stable and has a long shelf life. However, it is important to note that 3,4-Difluoro-2',6'-dimethylbenzophenone is a potentially hazardous compound, and should be handled with care. Additionally, it is important to use the correct concentrations of 3,4-Difluoro-2',6'-dimethylbenzophenone in experiments, as too high of a concentration may result in adverse effects.
Future Directions
The use of 3,4-Difluoro-2',6'-dimethylbenzophenone in scientific research is still in its early stages, and there is much potential for further research in this area. Potential future directions for research include the study of the effects of 3,4-Difluoro-2',6'-dimethylbenzophenone on other enzymes and proteins, the development of new drugs based on 3,4-Difluoro-2',6'-dimethylbenzophenone, and the study of its effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research could be conducted on the biochemical and physiological effects of 3,4-Difluoro-2',6'-dimethylbenzophenone, as well as its potential toxicity and side effects.
Synthesis Methods
3,4-Difluoro-2',6'-dimethylbenzophenone can be synthesized via a two-step process. The first step involves the reaction of 2,6-dimethylbenzaldehyde with 1,3-difluorobenzene in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction results in the formation of 3,4-difluoro-2',6'-dimethylbenzophenone. The second step involves the reduction of the compound with sodium borohydride or lithium aluminum hydride to form the desired product.
properties
IUPAC Name |
(3,4-difluorophenyl)-(2,6-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-9-4-3-5-10(2)14(9)15(18)11-6-7-12(16)13(17)8-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSDQZBEQZWCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2',6'-dimethylbenzophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317804.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)



![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)
![Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317849.png)




